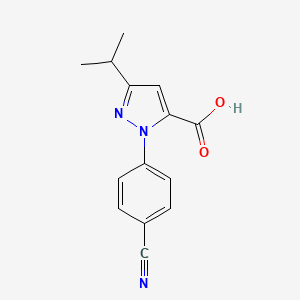

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(4-cyanophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H13N3O2/c1-9(2)12-7-13(14(18)19)17(16-12)11-5-3-10(8-15)4-6-11/h3-7,9H,1-2H3,(H,18,19) |

InChI Key |

YKEPCPCBVHMFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

A common route involves reacting 4-cyanophenylhydrazine with a 1,3-dicarbonyl compound such as 2,4-dioxovalerate or ethyl acetoacetate under acidic catalysis. This affords ethyl 1-(4-cyanophenyl)-3-methyl-1H-pyrazole-5-carboxylate or related esters as intermediates.

Introduction of the Isopropyl Group (Alkylation)

The isopropyl substituent at the 3-position can be introduced by alkylation of the pyrazole ring using isopropyl halides (e.g., isopropyl bromide) in the presence of a base. This step requires careful control to avoid over-alkylation or side reactions.

- Alternatively, starting from a 3-isopropyl substituted β-diketone or ketoester precursor can facilitate direct ring formation with the isopropyl group in place.

Ester Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions (e.g., LiOH in ethanol/water mixture) to yield the free carboxylic acid.

Alternative Synthetic Routes and Catalytic Methods

Enolate Alkylation of Pyrazole Esters

According to patented methods, 1-alkyl-pyrazole-5-carboxylic esters can be prepared by alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides or dialkyl sulfates. This method can be adapted to introduce the isopropyl group at the 3-position.

Detailed Data Table of Key Preparation Steps

Research Findings and Observations

- The pyrazole ring formation via hydrazine and β-dicarbonyl compounds is well-established, but yields can vary depending on substituents and reaction conditions.

- Alkylation at the 3-position requires selective conditions; direct use of isopropyl-substituted diketones may improve regioselectivity and yield.

- Hydrolysis of esters to acids proceeds with high efficiency and purity, facilitating isolation of the target acid.

- Catalytic one-pot methods with InCl3 and ultrasound have demonstrated potential for related pyrazole derivatives, offering greener and faster synthesis routes.

- Patented methods emphasize the importance of controlling isomer formation and minimizing chromatographic separations for industrial scalability.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles .

Scientific Research Applications

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl Group Modifications

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): Replaces the 4-cyanophenyl group with 4-chlorophenyl, introducing a halogen instead of a cyano group. The hydroxyethyl and ketone groups alter hydrogen-bonding capacity and solubility compared to the target compound. Molecular Weight: 296.70 g/mol vs. ~259.27 g/mol (estimated for the target compound).

- 1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid (): Substitutes 4-cyanophenyl with 2-chlorophenyl and isopropyl with isobutyl. Increased steric bulk from isobutyl may reduce reactivity in catalytic reactions .

Functional Group Positional Isomerism

Heterocyclic Ring Modifications

- 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (): Incorporates a fused thienopyrazole ring instead of a simple pyrazole. Molecular Weight: 292.75 g/mol vs. ~259.27 g/mol (target).

Carboxylic Acid Derivatives

- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate ():

- Ester derivative (vs. carboxylic acid) with reduced hydrogen-bonding capacity.

- Higher lipophilicity (LogP) due to the ethyl group.

Key Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Position 1 | Position 3 | Position 5 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Target Compound | 4-Cyanophenyl | Isopropyl | Carboxylic Acid | C₁₄H₁₃N₃O₂ | ~259.27 |

| 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-... (6) | 4-Chlorophenyl | 2-Hydroxyethyl | Ketone | C₁₂H₁₁ClN₂O₃ | 296.70 |

| 1-(2-Chlorophenyl)-3-(4-isobutylphenyl)... (7) | 2-Chlorophenyl | 4-Isobutylphenyl | Carboxylic Acid | C₂₀H₁₉ClN₂O₂ | 354.83 |

| 1-(4-Chlorophenyl)-3-methylthieno[...] (9) | 4-Chlorophenyl | Methyl | Carboxylic Acid | C₁₃H₉ClN₂O₂S | 292.75 |

Biological Activity

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid, with the CAS number 2225878-50-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid is with a molecular weight of 255.27 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2225878-50-0 |

| Molecular Formula | C14H13N3O2 |

| Molecular Weight | 255.27 g/mol |

Anticancer Activity

Preliminary studies have indicated that compounds similar to 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid exhibit significant anticancer properties. Research has shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrazole have demonstrated IC50 values in the low micromolar range against several human tumor cell lines, suggesting a potent anticancer effect.

The mechanism by which 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell growth and survival. The pyrazole moiety is known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways.

Case Studies

Study 1: Antitumor Activity

A study evaluated the anticancer activity of several pyrazole derivatives, including 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid. The results showed that this compound exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating significant potency.

Study 2: Inhibition of Enzymatic Activity

Another research focused on the compound's ability to inhibit specific enzymes involved in tumor progression. The findings revealed that the compound significantly reduced the activity of cyclooxygenases (COX), which are implicated in inflammation and cancer progression.

Pharmacological Profile

The pharmacological profile of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid suggests potential applications in treating various conditions beyond cancer, including inflammatory diseases and possibly neurodegenerative disorders due to its structural similarities with other bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.